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molecular formula C14H11NO4 B1610089 Methyl 2-(3-nitrophenyl)benzoate CAS No. 83527-96-2

Methyl 2-(3-nitrophenyl)benzoate

Cat. No. B1610089
M. Wt: 257.24 g/mol
InChI Key: XRVFDDFISPMXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251925B1

Procedure details

n.m.r. (DMSO-d6) δ values include 3.61 (s, 3 H), 7.51 (d, 1 H), 7.58 (t, 1 H), 7.69 (m, 3 H), 7.88 (d, 1 H), 8.24 (d, 1 H); from methyl 2-bromobenzoate (1.53 g), tetrakis(triphenylphosphine)palladium(0) (270 mg) and 3-nitrophenylboronic acid (1.44 g).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[N+:12]([C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[CH:19][CH:20]=1)([O-:14])=[O:13]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:7][O:6][C:4]([C:3]1[C:2]([C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:12]([O-:14])=[O:13])[CH:20]=2)=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5] |^1:27,29,48,67|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC=C1
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
Step Three
Name
Quantity
270 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C(=CC=CC1)C1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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